
IWP-2-V2
Overview
Description
IWP-2-V2 is a chemical compound known for its role as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. This compound is a derivative of IWP-2, retaining the benzothiazole group of its parent compound, but with slightly different properties .
Scientific Research Applications
IWP-2-V2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway.
Biology: Investigates the role of Wnt signaling in stem cell maintenance and differentiation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting Wnt signaling.
Industry: Utilized in the development of new drugs targeting the Wnt pathway
Mechanism of Action
Target of Action
The primary target of the compound “IWP-2-V2”, also known as “2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide” or “2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, is a protein called Porcupine . Porcupine is a membrane-bound acyltransferase that plays a crucial role in the WNT signaling pathway .
Mode of Action
This compound interacts with its target, Porcupine, by inhibiting its activity . Porcupine is responsible for the palmitoylation of WNT proteins, a process that is essential for the secretion and signaling capability of these proteins . By inhibiting Porcupine, this compound prevents the secretion of WNT proteins and thus blocks the activation of the WNT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . This pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration . By inhibiting the WNT pathway, this compound can influence these processes and their downstream effects .
Pharmacokinetics
As a small molecule inhibitor, it is likely to have good bioavailability and can be distributed throughout the body to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of self-renewal in mouse embryonic stem cells and the promotion of cardiomyocyte differentiation from human pluripotent stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWP-2-V2 involves several steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Thioether Formation: The benzothiazole core is then reacted with a thioether precursor to introduce the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under basic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
IWP-2-V2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
IWP-2: The parent compound, also an inhibitor of the Wnt pathway but with slightly different potency and selectivity.
IWP-3: Another derivative with similar inhibitory effects on the Wnt pathway.
IWP-4: A related compound with distinct structural features and biological activity
Uniqueness
IWP-2-V2 is unique due to its specific structural modifications, which confer distinct properties compared to its parent compound and other derivatives. These modifications can result in differences in potency, selectivity, and biological activity, making this compound a valuable tool in research .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSMYOJWTVVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


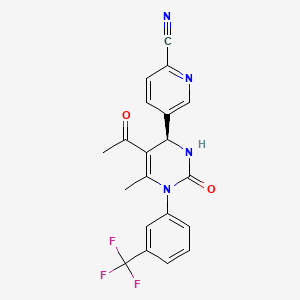

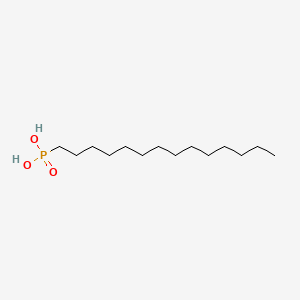
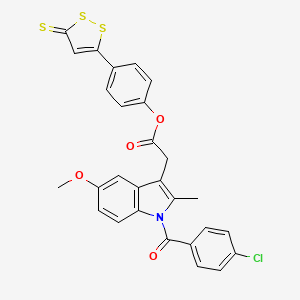
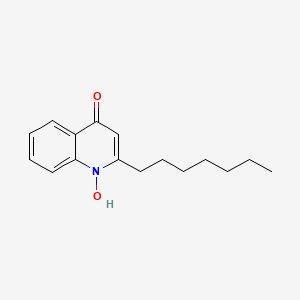
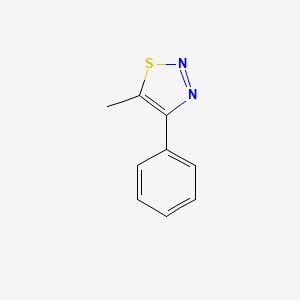
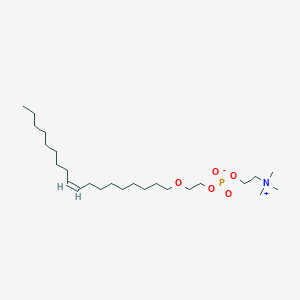
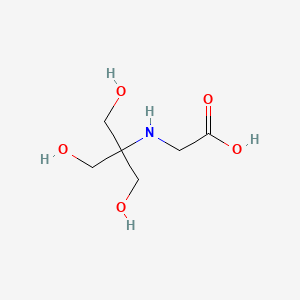

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
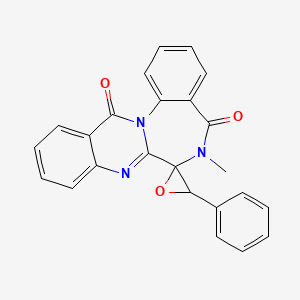
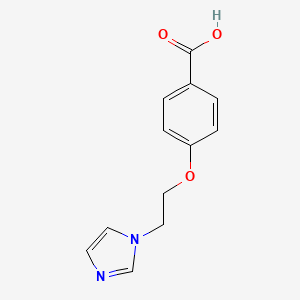
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
